4-chloro-6-methoxy-7-methyl-1H-indole
Overview
Description
4-Chloro-6-Methoxy-7-Methyl indole is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Chemical Reactions Analysis
Indole derivatives, including 4-Chloro-6-methoxy-7-methyl indole, can participate in various chemical reactions. For example, 7-Methoxyindole is used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .Scientific Research Applications
Electronic Spectral Properties
The electronic absorption spectra of substituted indoles, including 4-chloro indoles, have been studied to understand their π* ← π transitions. These spectra, observed in the region λ3100 A to λ 2650 A, have been identified and discussed, providing insights into the electronic properties of these compounds (Rao, Shashidhar, & Rao, 1989).
Synthesis and Biological Evaluation of Indole Derivatives
A series of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles were synthesized and evaluated for their biological activities, particularly as antimitotic agents and tubulin inhibitors. These compounds, modified with different moieties (chloro, methyl, or methoxy) at positions C-4 to C-7 and with variations on the indole nitrogen (alkylated with small alkyl groups), have shown potent antiproliferative effects, targeting tubulin at the colchicine binding site and inducing apoptotic cell death (Romagnoli et al., 2008).
Structural and Spectroscopic Analysis of Indole Derivatives
The structure of certain indole derivatives, such as the title compound in the study, revealed non-planarity of the indole molecule and delocalization of benzoid electrons. The structure also featured intramolecular and intermolecular hydrogen bonding, highlighting the complexity and specific interactions within these molecules (Mukhopadhyyay et al., 1998).
Impact of Substituent Position on Stability of Indole Derivatives
The position of methoxy groups in substituted indoles has been studied to assess their influence on the stabilities and molecular properties of the conformers. This research highlights how slight geometrical changes, like the orientation of a methoxy group, can significantly affect the stability and properties of indole derivatives (Wilke et al., 2017).
Safety and Hazards
While specific safety data for 4-Chloro-6-methoxy-7-methyl indole is not available, similar compounds like Methyl indole-6-carboxylate are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They have acute oral and dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
Indole and its derivatives have significant potential in various fields, including medicinal applications. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various diseases has attracted increasing attention in recent years . Future research may focus on the development of effective medicinal agents involving transitional metals in the organic scaffold of indole .
Properties
IUPAC Name |
4-chloro-6-methoxy-7-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6-9(13-2)5-8(11)7-3-4-12-10(6)7/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPKCHNJPQNLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1OC)Cl)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287760 | |
Record name | 4-Chloro-6-methoxy-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-82-7 | |
Record name | 4-Chloro-6-methoxy-7-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-methoxy-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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